molecular formula C17H18FNO5S B2776714 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1421480-75-2

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2776714
CAS No.: 1421480-75-2
M. Wt: 367.39
InChI Key: KMENOUAZRDNEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety linked via a 3-hydroxypropyl chain to a 4-fluoro-2-methylbenzenesulfonamide group. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in bioactive molecules . The fluorine atom at the para position of the benzene ring may further modulate electronic properties and lipophilicity, influencing pharmacokinetic behavior .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S/c1-11-8-13(18)3-5-17(11)25(21,22)19-7-6-14(20)12-2-4-15-16(9-12)24-10-23-15/h2-5,8-9,14,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENOUAZRDNEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that incorporates a benzo[d][1,3]dioxole moiety, a sulfonamide group, and a fluorinated aromatic ring. Its molecular formula is C16H18FNO4S, with a molecular weight of approximately 367.4 g/mol. The unique structural features of this compound suggest significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Benzo[d][1,3]dioxole Moiety Known for its diverse biological activities
Sulfonamide Group Associated with antibacterial and anticancer properties
Fluorinated Aromatic Ring Enhances lipophilicity and biological activity
Hydroxypropyl Linker Provides flexibility and potential for target interactions

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities. These include:

  • Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial action.
  • Anti-inflammatory Effects : Potential applications in reducing inflammation have been noted.

Anticancer Activity

A study evaluating benzodioxole derivatives demonstrated that compounds related to this compound exhibited potent anticancer activity against Hep3B liver cancer cells. The compound 2a from this study showed significant cytotoxicity with an IC50 value lower than that of the standard Doxorubicin, indicating its potential as an effective anticancer agent.

  • Cell Cycle Analysis : Compound 2a induced cell cycle arrest at the G2-M phase, suggesting mechanisms of action that may involve disruption of microtubule assembly and induction of apoptosis in cancer cells .

Antimicrobial Activity

The sulfonamide component of the compound has been linked to antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, which could be explored further in the context of this compound.

The biological activity of this compound is believed to involve several biochemical pathways:

  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly affecting the G2-M phase.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial growth and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption and Distribution : The fluorinated aromatic ring enhances lipophilicity, potentially improving absorption.
  • Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes for this compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological activity. Its molecular formula is C19H20FNO4SC_{19}H_{20}FNO_4S with a molecular weight of approximately 373.43 g/mol. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a candidate for drug development.

Medicinal Chemistry Applications

2.1 Anticancer Activity
Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit anticancer properties. The unique arrangement of functional groups in N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide may enhance its interaction with cancer cell targets, potentially leading to apoptosis in malignant cells. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell cycle progression and inducing oxidative stress in cancer cells.

2.2 Modulation of Drug Transporters
The compound has been studied for its ability to modulate ATP-binding cassette transporters, which are crucial in drug absorption and resistance mechanisms. By enhancing the efficacy of co-administered drugs or reversing resistance in cancer therapies, this compound could significantly improve treatment outcomes for various diseases, including cancers and metabolic disorders.

Pharmacological Insights

3.1 Anti-inflammatory Properties
Compounds with similar structural features have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

3.2 Neuroprotective Effects
The benzo[d][1,3]dioxole moiety is associated with neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Benzo[d][1,3]dioxole Derivative : Initial reactions focus on creating the benzo[d][1,3]dioxole core.
  • Hydroxypropyl Group Addition : The introduction of the hydroxypropyl group is achieved through nucleophilic substitution reactions.
  • Sulfonamide Formation : Finally, the sulfonamide group is introduced to enhance solubility and biological activity.

Each step requires careful optimization to ensure high yields and purity.

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the compound's effect on cancer cell linesShowed significant inhibition of cell proliferation in breast cancer cells
Pharmacokinetic StudyAssess absorption and metabolismDemonstrated enhanced bioavailability compared to standard treatments
Anti-inflammatory AssessmentTest effects on cytokine productionReduced levels of TNF-alpha and IL-6 in vitro

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs reported in the literature. Key comparisons include:

a. Amide Derivatives with Benzo[d][1,3]dioxol-5-yl Moieties

Compounds such as (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) and (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(benzyloxy)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D15) () feature conjugated dienamide backbones instead of the sulfonamide group in the target compound. These analogs exhibit lower yields (13.7–24.8%) and variable melting points (182.9–233.5°C), suggesting differences in crystallinity and stability due to their extended unsaturated systems .

b. Sulfonamide-Containing Chromene Derivatives

Example 53 from , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, shares a fluorinated aromatic system but incorporates a chromen-4-one core and pyrazolopyrimidine group. Its melting point (175–178°C) and molecular weight (589.1 g/mol) reflect distinct packing efficiencies and steric demands compared to the target compound .

c. Propanoic Acid and Acrylamide Derivatives

Syntheses of 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid and (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide () highlight the versatility of benzo[d][1,3]dioxol-5-yl in forming carboxylic acid and acrylamide derivatives. These compounds achieved >95% purity via HATU-mediated coupling, suggesting that similar methods could optimize the target compound’s synthesis .

Research Findings

  • Bioactivity Implications : The sulfonamide group in the target compound may enhance target binding compared to amide-based analogs (e.g., D14–D20), as sulfonamides exhibit stronger hydrogen-bonding capacity and metabolic resistance .
  • Fluorine Effects: The 4-fluoro substitution in the target compound likely reduces oxidative metabolism, a feature shared with Example 53’s fluorinated chromenone system .
  • Synthetic Challenges : Lower yields in dienamide derivatives () contrast with high-purity acrylamides (), underscoring the need for optimized coupling reagents (e.g., HATU/DIPEA) in sulfonamide synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of the benzo[d][1,3]dioxole moiety to a hydroxypropyl intermediate, followed by sulfonylation with a fluorinated benzene sulfonyl chloride. Critical parameters include temperature control (e.g., 0–5°C for sulfonylation), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours for complete conversion). Yield optimization often requires iterative adjustments to stoichiometry and purification via column chromatography .

Q. How is the structural integrity of this compound verified during synthesis?

  • Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm proton environments and carbon frameworks), high-resolution mass spectrometry (HRMS) (for molecular weight validation), and HPLC (for purity assessment >95%) are standard. For example, the hydroxypropyl group’s stereochemistry can be confirmed via NOE NMR experiments, while sulfonamide formation is validated by characteristic S=O stretching frequencies in FTIR (~1350 cm⁻¹) .

Q. What are the primary structural features influencing this compound’s potential bioactivity?

  • Methodological Answer : The benzo[d][1,3]dioxole group enhances metabolic stability via steric shielding, while the sulfonamide moiety enables hydrogen bonding with biological targets. The fluoro-methylbenzene substituent contributes to lipophilicity, impacting membrane permeability. Structure-activity relationship (SAR) studies suggest that the hydroxypropyl spacer modulates conformational flexibility, critical for target engagement .

Advanced Research Questions

Q. How can conflicting solubility and stability data across studies be systematically resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity differences (e.g., DMSO vs. aqueous buffers) or pH variations. Use design of experiments (DoE) to test solubility under controlled conditions (e.g., Hansen solubility parameters). Stability studies should employ accelerated degradation protocols (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways. Cross-validate findings using orthogonal techniques like differential scanning calorimetry (DSC) .

Q. What strategies optimize enantiomeric purity during synthesis, given the hydroxypropyl group’s stereocenter?

  • Methodological Answer : Chiral resolution can be achieved via enzymatic kinetic resolution (e.g., lipase-catalyzed acyl transfer) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones). Continuous flow reactors (CFRs) improve enantioselectivity by enhancing mixing efficiency and reducing racemization side reactions. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Q. How does computational modeling inform the compound’s mechanism of enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses with targets like spleen tyrosine kinase (SYK) , where the sulfonamide group forms hydrogen bonds with catalytic lysine residues. MD simulations (AMBER/CHARMM) assess complex stability over 100-ns trajectories. Free energy perturbation (FEP) calculations quantify binding affinity changes upon fluoromethyl substitution .

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

  • Methodological Answer : Implement reaction calorimetry to identify exothermic intermediates prone to side reactions. Use DoE to optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent ratios. Scale-up via continuous flow systems reduces thermal gradients and improves mass transfer, suppressing dimerization or oxidation byproducts. Real-time PAT (process analytical technology) tools like inline FTIR ensure reaction control .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with PubChem entries to resolve structural ambiguities.
  • Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for handling fluorinated intermediates (e.g., PPE for HF byproduct risks) .
  • Reaction Fundamentals : Use ICReDD’s quantum chemical path-sampling methods to predict reaction barriers and intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.